2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chlorophenol in the presence of a base to form the intermediate 4-chlorophenoxyphthalic anhydride. This intermediate is then reacted with ethylene glycol under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles. The reaction is carried out using simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antipsychotic properties.
Industry: Utilized in the development of polymer additives and photochromic materials
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, suggesting its potential application as an antipsychotic agent. Additionally, it can inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: Known for its interaction with dopamine receptors.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Used in the development of thalidomide-based PROTACs
Uniqueness
2-(2-(4-Chlorophenoxy)ethoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoindoline-1,3-dione derivatives .
Properties
Molecular Formula |
C16H12ClNO4 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO4/c17-11-5-7-12(8-6-11)21-9-10-22-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
InChI Key |
FZTYDJZSINYZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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